6,7-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one
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Overview
Description
6,7-Dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy groups and a piperazine moiety. It has garnered interest in various scientific fields due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine moiety and the methoxy groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2,4-quinazolinedione
- 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine hydrochloride
Uniqueness
Compared to similar compounds, 6,7-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H26N4O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O5/c1-30-17-6-4-5-16(11-17)25-7-9-26(10-8-25)22(28)14-27-15-24-19-13-21(32-3)20(31-2)12-18(19)23(27)29/h4-6,11-13,15H,7-10,14H2,1-3H3 |
InChI Key |
ITVOIRFSLLECAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
Origin of Product |
United States |
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